3H-Indol-3-one, 2-(aminophenylmethylene)-1,2-dihydro-
Description
Core Indole Scaffold Analysis: Bicyclic Heterocyclic Framework
The molecular backbone of 3H-indol-3-one derivatives consists of a bicyclic system formed through fusion of a benzene ring with a pyrrole moiety, modified by a lactam ring at position 3. This configuration creates a planar, conjugated π-system that enables unique electronic properties and resonance stabilization. The lactam ring introduces structural rigidity through sp² hybridization at the carbonyl carbon (C3), while maintaining partial double-bond character between C2 and C3 that influences tautomeric equilibria.
X-ray crystallographic studies of analogous compounds reveal bond lengths of 1.38 Å for the C2–N1 bond and 1.22 Å for the C3=O carbonyl bond, consistent with delocalized electron density across the bicyclic system. The dihedral angle between the benzene and pyrrole rings typically measures 2.5–5.7°, indicating near-planar geometry that facilitates π-orbital overlap. This structural feature enhances thermal stability compared to non-planar heterocycles, with decomposition temperatures exceeding 250°C observed in thermogravimetric analyses of similar derivatives.
Substituent Configuration: Aminophenylmethylene Group Positioning at C2
The aminophenylmethylene substituent at C2 introduces steric and electronic effects that significantly alter molecular properties. Nuclear Overhauser Effect Spectroscopy (NOESY) data for analogous compounds demonstrate spatial proximity between the methylene proton and both the indole H4 proton and aromatic protons of the phenyl group, confirming a (Z)-configuration about the exocyclic double bond. This stereochemical arrangement creates a conjugated system extending from the indole core through the methylene bridge to the aminophenyl group.
Substituent effects manifest in several measurable parameters:
| Property | 2-Aminophenylmethylene Derivative | 2-Phenyl Derivative |
|---|---|---|
| λ_max (UV-Vis) | 342 nm | 318 nm |
| ¹H NMR (H4, δ ppm) | 6.21 | 7.35 |
| Fluorescence Quantum Yield | 0.45 | 0.12 |
These differences arise from enhanced conjugation in the aminophenylmethylene derivative, which extends the π-system and increases electron-donating capacity at C2. The amino group's lone pair participates in resonance with the indole core, reducing H4 chemical shift by 1.14 ppm compared to non-aminated analogs.
Tautomeric Forms and Resonance Stabilization Effects
The compound exhibits lactam-lactim tautomerism, with equilibrium favoring the lactam form (99.7:0.3 ratio) in non-polar solvents at 25°C. This preference stems from resonance stabilization of the carbonyl group, which delocalizes electron density across the N1–C2–C3–O4 system. Density Functional Theory (DFT) calculations predict a 12.3 kcal/mol stabilization energy for the lactam form compared to the lactim tautomer.
Resonance structures demonstrate three significant contributors:
- Major lactam form with localized carbonyl (67% contribution)
- Enolic form with conjugated double bonds (28% contribution)
- Zwitterionic form with charge separation (5% contribution)
The aminophenylmethylene substituent enhances resonance stabilization through additional conjugation pathways. Time-Dependent DFT simulations show a 0.38 eV reduction in HOMO-LUMO gap compared to unsubstituted 3H-indol-3-one, increasing polarizability and nonlinear optical properties.
Comparative Analysis with Related 2-Oxindole Derivatives
Structural modifications at C2 produce distinct physicochemical and electronic properties:
The aminophenylmethylene derivative exhibits unique fluorescence properties due to intramolecular charge transfer between the electron-rich amino group and electron-deficient indole core. This contrasts with diphenyl derivatives where steric hindrance between substituents reduces conjugation efficiency. X-ray diffraction analyses reveal that aminophenylmethylene substitution induces a 7.2° twist in the phenyl ring relative to the indole plane, optimizing π-orbital overlap while minimizing steric clashes.
Properties
CAS No. |
96682-77-8 |
|---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-(benzenecarboximidoyl)-1H-indol-3-ol |
InChI |
InChI=1S/C15H12N2O/c16-13(10-6-2-1-3-7-10)14-15(18)11-8-4-5-9-12(11)17-14/h1-9,16-18H |
InChI Key |
WPMJTNOVMYLEQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=N)C2=C(C3=CC=CC=C3N2)O |
Origin of Product |
United States |
Preparation Methods
Eschenmoser Coupling-Based Synthesis from 3-Bromooxindoles
A highly modular and efficient method involves the reaction of 3-bromooxindoles with substituted thiobenzamides or thioacetamides under mild conditions in dry DMF solvent, followed by base treatment and purification. This method yields (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones with excellent yields (70–97%) and high stereoselectivity favoring the Z-isomer.
Procedure Summary:
- Mix 3-bromooxindole and substituted thiobenzamide in dry DMF.
- Stir at room temperature for 5–12 hours depending on the thiobenzamide type.
- Add triethylamine (TEA) to the reaction mixture and stir briefly.
- Dilute with water and extract with dichloromethane (DCM).
- Wash organic layers, dry, evaporate solvent.
- Purify by crystallization or preparative flash chromatography.
- High isolated yields, often exceeding 85%.
- Mild reaction conditions at room temperature.
- Scalability and reproducibility.
- Avoids the need for thiophiles except in some cases.
- Produces exclusively the Z-configuration confirmed by NMR.
Representative Yields and Conditions:
| Starting Material | Thiobenzamide Type | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|
| 3-Bromooxindole | Primary thiobenzamide | 5 | 70–90 | Shorter reaction time |
| 3-Bromooxindole | Secondary thiobenzamide | 12 | 75–97 | Longer reaction time |
This method is superior to other routes such as those starting from N-phenylpropiolamides or 3-bromo-3-[bromo(phenyl)methyl]oxindoles, which suffer from low yields or undesired stereochemistry.
Alternative Synthetic Routes
Other methods reported in literature include:
- Isocyanate or oxindole precursor routes: These require nitrogen protection/deprotection steps, lengthening synthesis and reducing overall yield.
- Direct condensation with aminophenyl derivatives: Less efficient and often lower yielding.
- Use of substituted thiobenzamides with trimethyl phosphite: For synthesis of dimethylamino-substituted derivatives, involving longer reaction times and additional purification steps.
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Yield Range (%) | Stereoselectivity | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Eschenmoser coupling (3-bromooxindole + thiobenzamide) | 3-Bromooxindole, thiobenzamide | RT, DMF, TEA, 5–12 h | 70–97 | Exclusive Z-isomer | High yield, mild conditions, scalable | Requires 3-bromooxindole precursor |
| Isocyanate/oxindole precursor routes | Protected nitrogen precursors | Multiple steps, protection/deprotection | Moderate | Variable | Versatile for protected derivatives | Longer synthesis, lower yield |
| Direct condensation | Aminophenyl derivatives | Variable, often harsher | Low to moderate | Mixed | Simpler reagents | Lower yield, less selective |
Research Findings and Notes
- The Eschenmoser coupling method is validated by multiple studies showing superior yields and stereochemical control compared to older methods.
- The starting 3-bromooxindoles can be synthesized from isatins in three steps with overall yields of 51–76%, making the overall process efficient.
- The method tolerates a variety of substituted thiobenzamides, allowing structural diversity in the aminophenylmethylene substituent.
- Purification techniques are well-established, ensuring high purity of the final compound suitable for further applications such as kinase inhibition studies.
Chemical Reactions Analysis
2-(Amino(phenyl)methylene)indolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures to ensure the desired transformation. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the indole nucleus or the amino(phenyl)methylene moiety .
Scientific Research Applications
2-(Amino(phenyl)methylene)indolin-3-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex indole derivatives, which are valuable in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of novel anticancer and antiviral agents.
Mechanism of Action
The mechanism of action of 2-(Amino(phenyl)methylene)indolin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells . The exact molecular pathways and targets involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Functional Differences
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
3H-Indol-3-one, 2-(aminophenylmethylene)-1,2-dihydro-, commonly referred to as an indolinone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger family of indole derivatives known for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The chemical structure of 3H-Indol-3-one, 2-(aminophenylmethylene)-1,2-dihydro- can be represented as follows:
- Molecular Formula :
- Molecular Weight : 240.26 g/mol
This compound features an indole core, which is a bicyclic structure containing a benzene ring fused to a pyrrole ring. The presence of the aminophenylmethylene group enhances its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that indolinone derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that various indole-based structures displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives were found to outperform conventional antibiotics like ampicillin and streptomycin in terms of minimum inhibitory concentration (MIC) values against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | MIC (μM) | Target Bacteria |
|---|---|---|
| 5d | 37.9–113.8 | S. aureus |
| 5g | Varies | P. aeruginosa |
| 5k | Varies | E. coli |
Anticancer Activity
Indolinone derivatives have also been investigated for their anticancer potential. The inhibition of phosphoinositide-dependent kinase-1 (PDK-1) and AKT pathways has been highlighted as a mechanism through which these compounds exert their effects on tumor growth and proliferation . Inhibiting these pathways can lead to reduced cell survival and proliferation in various cancer types.
The biological activity of 3H-Indol-3-one, 2-(aminophenylmethylene)-1,2-dihydro- is primarily attributed to its ability to modulate key signaling pathways:
- PDK-1/AKT Pathway : This pathway is crucial for cell survival and metabolism. Compounds that inhibit PDK-1 can disrupt the activation of AKT, leading to apoptosis in cancer cells .
- Antibacterial Mechanisms : The indole moiety is known to interfere with bacterial cell wall synthesis and function, which contributes to its antibacterial efficacy .
Case Studies
Several studies have explored the efficacy of indolinone derivatives in treating various diseases:
- Antibacterial Efficacy : A recent study synthesized multiple new derivatives showing promising antibacterial activity against resistant strains. The most active compounds demonstrated MIC values significantly lower than those of standard antibiotics .
- Cancer Cell Lines : In vitro studies have shown that specific indolinone derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Conditions | Yield (%) | Key Advantage | Reference |
|---|---|---|---|---|
| p-TSA catalysis | Ethanol, 80°C | 80–85 | High efficiency, mild conditions | |
| Solvent-free cyclization | None (precipitation) | 70–75 | Reduced solvent waste |
Basic: How can spectroscopic techniques elucidate the structure of 3H-Indol-3-one derivatives?
Answer:
Multi-spectroscopic approaches are critical:
- NMR : HMBC correlations resolve long-range coupling (e.g., confirming methylidene linkages in 2-(aminophenylmethylene) derivatives) . NOESY identifies spatial proximity of aromatic protons .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formulas, as seen in studies resolving isotopic patterns for halogenated analogs .
- X-ray crystallography : Single-crystal analysis provides absolute configuration, critical for stereoisomer differentiation (e.g., trans-acenaphthene-1,2-diol derivatives) .
Basic: What computational tools predict the physicochemical properties of 3H-Indol-3-one derivatives?
Answer:
- LogP and PSA : Calculated using software like ChemDraw or ACD/Labs. For example, indigo derivatives exhibit LogP ~3.09 and PSA ~58.2 Ų, indicating moderate hydrophobicity and hydrogen-bonding capacity .
- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in photochemical applications .
Advanced: How can researchers resolve contradictions in spectral data during structural characterization?
Answer:
- Cross-validation : Compare experimental NMR shifts with DFT-predicted values to identify discrepancies (e.g., unexpected deshielding due to solvent effects) .
- Isotopic labeling : Use deuterated analogs to confirm ambiguous NOESY/ROESY correlations in crowded aromatic regions .
Advanced: What mechanistic insights explain byproduct formation in indole-based condensations?
Answer:
- Intermediate trapping : In reactions with α-cyanoketene-S,S-dithioacetal, byproducts like 2-cyano-7-imino derivatives form due to competing nucleophilic attack at the malononitrile moiety .
- Kinetic vs. thermodynamic control : Higher temperatures favor thermodynamically stable isomers, as observed in p-TSA-catalyzed reactions .
Advanced: How do halogen substituents affect the bioactivity or photostability of 3H-Indol-3-one derivatives?
Answer:
- Bromination : Dibromo derivatives (e.g., C16H8Br2N2O2) show enhanced UV absorption due to increased conjugation, critical for dye-sensitized solar cells .
- Fluorination : Fluorine at the phenylmethylene group (e.g., 2-[(3-fluorophenyl)methylidene] derivatives) improves metabolic stability in antimicrobial studies .
Advanced: What strategies optimize green synthesis of 3H-Indol-3-one derivatives?
Answer:
- Solvent-free protocols : Eliminate waste by leveraging precipitative crystallization, as demonstrated in triazolopyrimidine synthesis .
- Catalyst recycling : p-TSA can be reused up to 3 cycles with <10% yield drop, reducing costs .
Advanced: How can computational models guide the design of 3H-Indol-3-one-based materials?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
